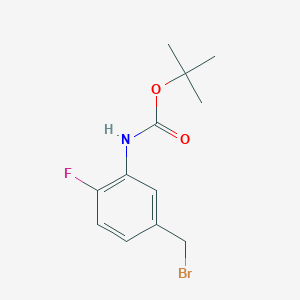
3-Amino-4-fluorobenzyl bromide, N-BOC protected
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-fluorobenzyl bromide, N-BOC protected is a fluorinated organic compound with the molecular formula C12H15BrFNO2 and a molecular weight of 304.16 g/mol . It is commonly used in organic synthesis and medicinal chemistry due to its unique reactivity and selectivity.
Preparation Methods
The synthesis of 3-Amino-4-fluorobenzyl bromide, N-BOC protected typically involves the protection of the amino group with a tert-butoxycarbonyl (BOC) group, followed by bromination of the benzyl position. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) . Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for cost, yield, and safety.
Chemical Reactions Analysis
3-Amino-4-fluorobenzyl bromide, N-BOC protected undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Deprotection: The BOC group can be removed under acidic conditions to yield the free amine.
Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and acids like trifluoroacetic acid (TFA) for deprotection. Major products formed from these reactions depend on the specific nucleophile or coupling partner used.
Scientific Research Applications
3-Amino-4-fluorobenzyl bromide, N-BOC protected is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the development of fluorescent probes and labeling agents.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Amino-4-fluorobenzyl bromide, N-BOC protected exerts its effects involves the reactivity of the bromine atom and the protected amino group. The bromine atom can undergo nucleophilic substitution, while the BOC-protected amino group can be deprotected to reveal the reactive amine. These functional groups allow the compound to participate in various chemical transformations, targeting specific molecular pathways depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
Similar compounds to 3-Amino-4-fluorobenzyl bromide, N-BOC protected include:
4-Amino-3-fluorobenzyl bromide, N-BOC protected: Differing in the position of the amino and fluorine groups.
3-Amino-4-chlorobenzyl bromide, N-BOC protected: Substituting fluorine with chlorine.
3-Amino-4-fluorobenzyl chloride, N-BOC protected: Substituting bromine with chlorine.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and bromine atoms, which confer distinct reactivity and selectivity in chemical reactions .
Properties
Molecular Formula |
C12H15BrFNO2 |
|---|---|
Molecular Weight |
304.15 g/mol |
IUPAC Name |
tert-butyl N-[5-(bromomethyl)-2-fluorophenyl]carbamate |
InChI |
InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-10-6-8(7-13)4-5-9(10)14/h4-6H,7H2,1-3H3,(H,15,16) |
InChI Key |
KRWZFBYDQUQVJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)CBr)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzonitrile](/img/structure/B13432182.png)
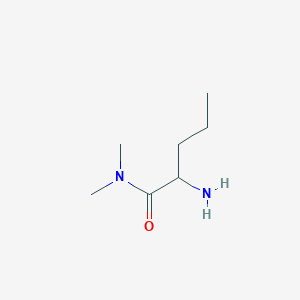
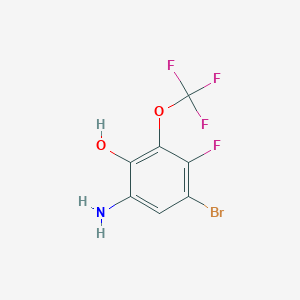
![3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13432215.png)
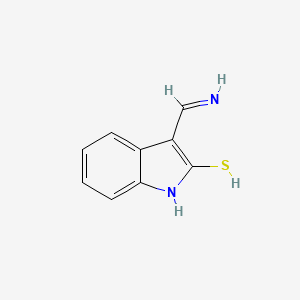
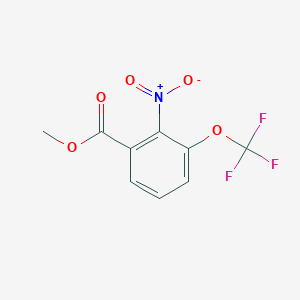
![3-[(4-Methylpyrimidin-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13432244.png)
![5-chloro-N-[4-(3-oxomorpholin-4-yl)phenyl]-N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B13432249.png)
![5,5'-(Methyl-imino)bis[2-(3,4-dimethoxyphenyl)-2-(1-methylethyl)pentanenitrile] Hydrochloride](/img/structure/B13432253.png)
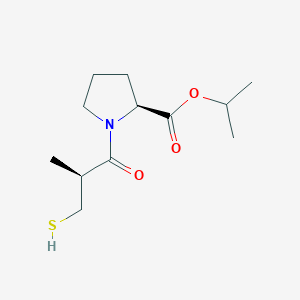
![2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4](/img/structure/B13432264.png)
![N-[(1R)-2-amino-2-oxo-1-phenylethyl]-N-[(1R)-1-(3,5-difluorophenyl)ethyl]benzamide](/img/structure/B13432268.png)
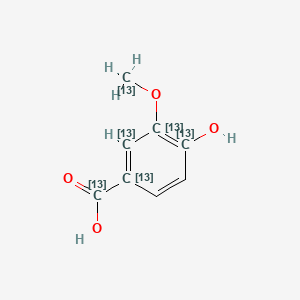
![[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-yl] acetate](/img/structure/B13432275.png)
